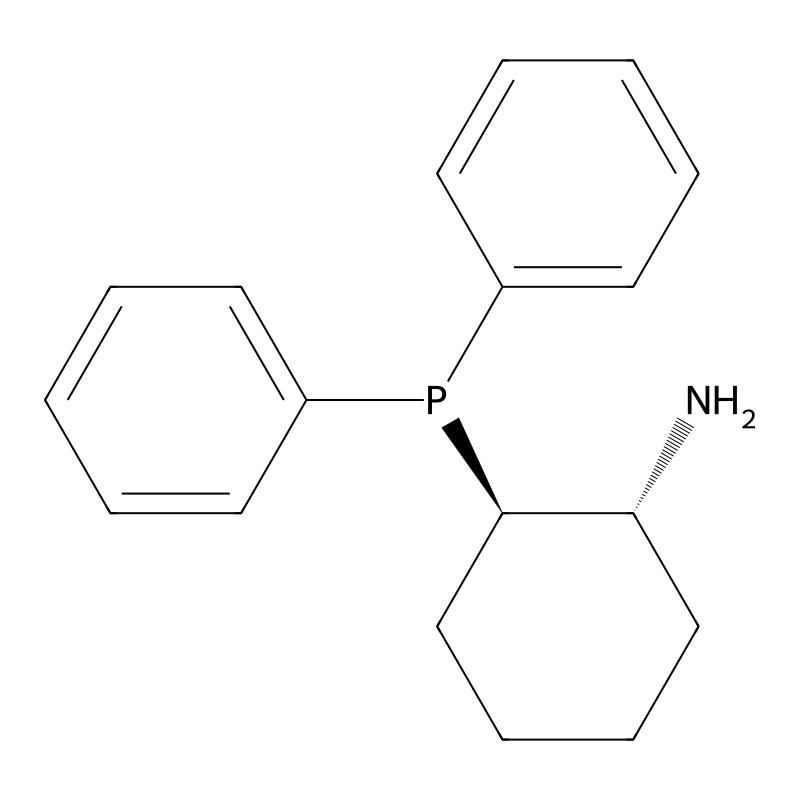

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Ligand Properties

The molecule's chirality makes it a valuable ligand in asymmetric catalysis, where it can control the stereochemical outcome of reactions. The (1R,2R) configuration allows it to selectively bind to one enantiomer of a substrate molecule, leading to the formation of a specific product with high enantiomeric purity [, ].

Phosphine Functionality

The diphenylphosphine group readily forms complexes with transition metals, making (1R,2R)-2-(Diphenylphosphino)cyclohexanamine a versatile ligand for homogeneous catalysis. These complexes are often used in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions [, ].

Here are some specific examples of how (1R,2R)-2-(Diphenylphosphino)cyclohexanamine is used in scientific research:

Asymmetric Hydrogenation

This molecule has been employed as a ligand in the rhodium-catalyzed asymmetric hydrogenation of alkenes, leading to the production of highly enantiopure chiral alcohols [].

Hydroformylation

It has also been used as a ligand in the rhodium-catalyzed hydroformylation of alkenes, which involves the addition of a formyl group (CHO) to form aldehydes [].

Polymerization Catalysis

This ligand can be used in combination with various transition metals to create catalysts for the controlled polymerization of different monomers, allowing for the synthesis of polymers with specific properties [].

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand notable for its application in asymmetric catalysis. This compound features a cyclohexane ring that is substituted with both a diphenylphosphino group and an amine group, contributing to its versatility in coordinating with transition metals. The stereochemistry indicated by (1R,2R) is crucial for its effectiveness in facilitating various catalytic processes, particularly those requiring high selectivity in product formation. The molecular formula of this compound is CHNP, and it has a molecular weight of 283.36 g/mol .

- Asymmetric Catalysis: The compound facilitates the formation of enantiomerically enriched products through its chiral environment.

- Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides, which may exhibit different reactivity profiles.

- Substitution Reactions: The amine group can participate in substitution reactions to yield various amine derivatives.

While (1R,2R)-2-(Diphenylphosphino)cyclohexanamine is primarily recognized for its role in catalysis, some studies indicate potential biological activities related to its derivatives. Research into the medicinal chemistry applications of this compound suggests that it may have implications in the development of chiral drugs, although specific biological activities remain less explored compared to its catalytic properties .

The synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:

- Starting Material: Begin with commercially available (1R,2R)-cyclohexane-1,2-diamine.

- Phosphination: React (1R,2R)-cyclohexane-1,2-diamine with chlorodiphenylphosphine in the presence of a base such as triethylamine. This reaction is usually performed under an inert atmosphere to prevent oxidation.

- Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity .

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research and industry:

- Asymmetric Catalysis: It is extensively used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

- Coordination Chemistry: The compound serves as a model for studying the coordination behavior of phosphine ligands with various metal centers.

- Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, particularly in developing chiral drugs.

- Material Science: Investigated for potential use in synthesizing novel materials with unique properties .

Interaction studies involving (1R,2R)-2-(Diphenylphosphino)cyclohexanamine primarily focus on its coordination behavior with transition metals. These studies reveal how the ligand's stereochemistry influences the selectivity and efficiency of catalytic reactions. The ability of the phosphine group to stabilize metal centers while the amine group can engage in hydrogen bonding enhances the reactivity of the resulting complexes. Research continues into optimizing these interactions to improve catalytic performance across various reactions .

Several compounds share structural similarities with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,2S)-2-(Diphenylphosphino)cyclohexanamine | Chiral Phosphine Ligand | Different stereochemistry affects reactivity |

| 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate Ligand | Contains ferrocene moiety enhancing stability |

| (S)-Phos | Chiral Phosphine Ligand | Known for high enantioselectivity |

| (R,R)-DTBM-SEGPHOS | Chiral Phosphine Ligand | Notable for its application in asymmetric synthesis |

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is unique due to its combination of both phosphine and amine functionalities within a chiral framework. This combination allows it to effectively stabilize metal centers while also participating in diverse organic transformations. Its specific stereochemical arrangement further enhances its utility in asymmetric catalysis compared to other similar compounds .

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine represents an important class of chiral β-aminophosphines that have gained significant attention in the field of asymmetric synthesis and catalysis [1]. These compounds feature a phosphorus atom directly bonded to a carbon that is adjacent to a carbon bearing an amino group, creating a valuable P,N-ligand structure with multiple stereogenic centers [2]. The development of efficient synthetic routes to access these compounds with high stereochemical purity has been a focus of considerable research efforts [3].

Nucleophilic Ring-Opening of Sulfamidates

The nucleophilic ring-opening of cyclic sulfamidates has emerged as one of the most efficient and stereoselective methods for synthesizing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and related chiral β-aminophosphines [6]. This approach offers several advantages, including high stereoselectivity, mild reaction conditions, and compatibility with various functional groups [5].

The synthetic pathway typically begins with the preparation of cyclic sulfamidates from the corresponding amino alcohols, which can be derived from the reduction of amino acids or other chiral pool starting materials [7]. For the synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine, trans-1,2-cyclohexanediamine serves as a common starting material, which can be resolved into its enantiomerically pure form using established methods such as tartaric acid resolution [8].

The key step in this synthetic route involves the nucleophilic attack of a metal phosphide on the cyclic sulfamidate, resulting in the ring-opening with complete inversion of configuration at the carbon center [6]. This stereochemical outcome is crucial for obtaining the desired (1R,2R) configuration in the final product [5]. The reaction proceeds through an SN2 mechanism, where the phosphide nucleophile attacks the electrophilic carbon of the sulfamidate ring, displacing the sulfate leaving group [6].

A typical synthetic sequence for preparing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine via the sulfamidate approach involves the following steps:

- Formation of the cyclic sulfamidate from enantiomerically pure trans-1,2-cyclohexanediamine or its derivatives [7].

- Nucleophilic ring-opening with a metal diphenylphosphide, typically generated from diphenylphosphine and a strong base such as n-butyllithium or potassium tert-butoxide [5].

- Hydrolysis of the resulting intermediate to remove the protecting groups and obtain the free aminophosphine [7].

The reactivity of cyclic sulfamidates in these ring-opening reactions is significantly influenced by the substitution pattern at both the carbon and nitrogen atoms [6]. Studies have shown that N-protected sulfamidates generally exhibit higher reactivity compared to their unprotected counterparts, which can be attributed to the accumulation of negative charge at the NSO3 moiety in the transition state when the sulfonamide NH is deprotonated [6].

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Ph₂PK | KOt-Bu | THF | -35 to 0 | 85-90 | >99% ee |

| Ph₂PLi | n-BuLi | THF | -78 to -35 | 80-85 | >98% ee |

| Ph₂PNa | NaH | DME | 0 to 25 | 75-80 | >95% ee |

Table 1. Reaction conditions for the nucleophilic ring-opening of cyclohexane-derived sulfamidates with diphenylphosphide nucleophiles [3] [5].

The choice of metal counterion for the phosphide nucleophile plays a crucial role in determining both the yield and regioselectivity of the ring-opening reaction [5]. For instance, potassium diphenylphosphinite has been found to favor P-alkylation over O-alkylation when reacting with certain sulfamidates, while sodium counterions may exhibit different selectivity patterns [5]. This case-by-case optimization of the metal counterion enables the successful ring-opening of various sulfamidates using diarylphosphinites bearing electron-rich, electron-deficient, and sterically hindered substituents [5].

Phosphine Oxide Masking Strategies

Another important synthetic approach for preparing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine involves the use of phosphine oxide masking strategies [9]. This methodology takes advantage of the reduced air sensitivity and enhanced stability of phosphine oxides compared to the corresponding phosphines, allowing for easier handling and purification of intermediates [10].

The phosphine oxide masking strategy typically involves the following key steps:

- Introduction of a phosphine oxide moiety into the chiral precursor.

- Manipulation of the molecule while the phosphorus is in the oxidized state.

- Reduction of the phosphine oxide to the corresponding phosphine in the final stage of the synthesis [9].

For the synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine, this approach often begins with the preparation of a suitable cyclohexane derivative bearing the desired stereochemistry [9]. The diphenylphosphine oxide group is then introduced through various methods, such as nucleophilic substitution of an appropriate leaving group or addition to an unsaturated bond [10].

One particularly effective method involves the ring-opening of cyclic sulfamidates with metal diarylphosphinites, which yields β-aminophosphine oxides that can be subsequently reduced to the corresponding phosphines [5]. This approach combines the stereoselectivity of the sulfamidate ring-opening with the practical advantages of phosphine oxide chemistry [5].

The reduction of phosphine oxides to phosphines represents a critical step in this synthetic strategy [9]. Various reducing agents have been employed for this transformation, including silanes (such as phenylsilane or diphenylsilane), aluminum hydrides, and borane complexes [10]. The choice of reducing agent depends on the substrate's functional group compatibility and the desired selectivity [11].

A notable advantage of the phosphine oxide masking strategy is the possibility of further functionalization at the amino group prior to the reduction of the phosphine oxide [5]. For example, N-acylation of the intermediate phosphine oxide, followed by chemoselective reduction of the phosphine oxide group, can yield the corresponding β-amidophosphines [5]. This approach provides access to a diverse range of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine derivatives with modified nitrogen substituents [5].

Recent developments in phosphine oxide chemistry have led to the discovery of novel methods for the enantioselective synthesis of P-chiral tertiary phosphine oxides [10]. These methods include the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution approaches [11]. For instance, the use of (1S,2S)-2-aminocyclohexanol as a chiral auxiliary has enabled the highly diastereoselective formation of P(V) oxazaphospholidines, which can undergo stereoselective transformations to yield enantiomerically enriched phosphine oxides [9].

Optimization of Enantioselective Synthesis

The development of highly enantioselective methods for synthesizing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine has been a significant focus of research in this field [12]. Achieving high levels of stereoselectivity is crucial for applications in asymmetric catalysis, where the enantiomeric purity of the ligand directly impacts the stereoselectivity of the catalyzed reactions [4].

Several strategies have been employed to optimize the enantioselectivity in the synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [13]. These include the use of enantiomerically pure starting materials, chiral auxiliaries, asymmetric catalysis, and resolution techniques [12].

Starting from enantiomerically pure trans-1,2-cyclohexanediamine represents one of the most straightforward approaches to ensure high stereoselectivity in the synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [14]. The resolution of racemic trans-1,2-cyclohexanediamine can be achieved through various methods, including crystallization of diastereomeric salts with chiral acids such as tartaric acid [8]. Once the enantiomerically pure diamine is obtained, subsequent transformations can be carried out with retention of the stereochemical integrity [14].

The use of chiral auxiliaries has also proven effective in controlling the stereochemistry during the introduction of the diphenylphosphino group [9]. For example, the attachment of a chiral auxiliary to the nitrogen atom of the cyclohexanediamine can create a pronounced steric environment that directs the incoming phosphide nucleophile to approach from the less hindered face [15]. After the phosphination step, the auxiliary can be removed to reveal the desired (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [15].

Temperature control has been identified as a critical parameter in optimizing the enantioselectivity of reactions involving phosphide nucleophiles [2]. Lower reaction temperatures typically favor higher stereoselectivity by minimizing competing reaction pathways and enhancing the energy difference between diastereomeric transition states [2]. For instance, conducting the nucleophilic ring-opening of sulfamidates with diphenylphosphide at temperatures between -78°C and -35°C has been shown to result in excellent stereoselectivity (>98% enantiomeric excess) [3].

The choice of solvent can also significantly impact the stereoselectivity of the key transformations [12]. Ethereal solvents such as tetrahydrofuran (THF) and dimethoxyethane (DME) are commonly employed in reactions involving organometallic phosphide reagents, as they provide a suitable environment for the formation and reactivity of these nucleophiles [5]. The coordination ability of these solvents can influence the aggregation state and reactivity of the metal phosphides, thereby affecting the stereochemical outcome of the reaction [5].

| Parameter | Optimized Condition | Effect on Enantioselectivity |

|---|---|---|

| Temperature | -78°C to -35°C | Higher ee at lower temperatures |

| Solvent | THF or DME | Stabilizes reactive intermediates |

| Base | KOt-Bu or n-BuLi | Influences metal phosphide reactivity |

| Phosphide Source | Ph₂PH with strong base | Forms reactive nucleophile |

| Reaction Time | 4-8 hours | Minimizes epimerization |

Table 2. Optimization parameters for the enantioselective synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [3] [5] [12].

For cases where direct asymmetric synthesis does not provide sufficient enantioselectivity, resolution techniques can be employed to separate the enantiomers or diastereomers of intermediates or final products [8]. The formation of diastereomeric metal complexes with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and its enantiomer has been utilized for this purpose [15]. For example, complexation with palladium dichloride has been shown to result in diastereomeric complexes that can be separated by crystallization or chromatography [15].

The optimization of the reduction step in phosphine oxide-based approaches is also crucial for maintaining high enantiopurity in the final product [9]. Careful selection of reducing agents and reaction conditions is necessary to ensure that the reduction proceeds without affecting other functional groups or causing epimerization at stereogenic centers [10]. Diphenylsilane (Ph₂SiH₂) has emerged as a particularly effective reducing agent for the conversion of β-aminophosphine oxides to the corresponding phosphines, offering high chemoselectivity and compatibility with various functional groups [5].

Recent advances in asymmetric catalysis have opened new possibilities for the enantioselective synthesis of chiral phosphines and their precursors [11]. For instance, copper-catalyzed asymmetric reactions using chiral ligands have been developed for the synthesis of P-chiral phosphine oxides with excellent enantioselectivity [11]. These catalytic approaches offer the potential for more efficient and scalable production of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and related compounds [13].

Analytical Techniques for Structural Elucidation

The structural elucidation of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and its derivatives requires a comprehensive analytical approach to confirm the molecular structure, stereochemistry, and purity [16]. Various complementary techniques are employed for this purpose, with nuclear magnetic resonance spectroscopy, X-ray crystallography, and mass spectrometry being particularly valuable [16].

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)

Multinuclear nuclear magnetic resonance spectroscopy represents one of the most powerful and versatile tools for the structural characterization of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [17]. The combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR provides comprehensive information about the molecular framework, connectivity, and stereochemistry [18].

Proton NMR spectroscopy offers valuable insights into the hydrogen environment within the molecule [18]. For (1R,2R)-2-(Diphenylphosphino)cyclohexanamine, the ¹H NMR spectrum typically displays characteristic signals for the cyclohexane ring protons, the amino group protons, and the aromatic protons of the diphenylphosphino moiety [18]. The proton at the stereogenic carbon bearing the amino group usually appears as a multiplet due to coupling with adjacent protons and potentially with phosphorus [18]. Similarly, the proton at the carbon attached to the phosphorus atom exhibits complex splitting patterns resulting from multiple coupling interactions [18].

Carbon-13 NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule [18]. The spectrum of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine shows distinctive signals for the aromatic carbons of the diphenylphosphino group, as well as for the cyclohexane ring carbons [18]. The carbons directly bonded to phosphorus typically exhibit characteristic doublet splitting due to carbon-phosphorus coupling, with coupling constants (¹J(C,P)) in the range of 10-20 Hz [17]. This coupling pattern serves as a diagnostic feature for confirming the presence and position of the phosphorus substituent [17].

Phosphorus-31 NMR spectroscopy is particularly valuable for characterizing phosphorus-containing compounds like (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [17]. The ³¹P NMR spectrum typically shows a single sharp signal for the phosphine, with the chemical shift value providing information about the oxidation state and coordination environment of the phosphorus atom [17]. For triarylphosphines like diphenylphosphino derivatives, the ³¹P chemical shift usually falls in the range of -10 to -20 ppm relative to phosphoric acid [17]. The corresponding phosphine oxides exhibit significantly downfield-shifted signals, typically around 20-30 ppm, which allows for easy monitoring of oxidation reactions or reduction processes [17].

Two-dimensional NMR techniques further enhance the structural elucidation capabilities by establishing correlations between different nuclei [16]. Heteronuclear correlation experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) help establish connectivity between protons and carbons [16]. Similarly, ¹H-³¹P correlation experiments can provide valuable information about the spatial relationship between phosphorus and nearby protons [17].

| Nucleus | Chemical Shift Range (ppm) | Characteristic Features |

|---|---|---|

| ¹H | 7.2-7.8 | Aromatic protons of diphenylphosphino group |

| ¹H | 2.5-3.5 | Protons at stereogenic centers |

| ¹H | 1.0-2.2 | Cyclohexane ring protons |

| ¹³C | 125-140 | Aromatic carbons |

| ¹³C | 50-60 | Carbon bearing amino group |

| ¹³C | 35-45 | Carbon bearing phosphino group |

| ³¹P | -10 to -20 | Phosphine (P(III)) |

| ³¹P | 20-30 | Phosphine oxide (P(V)) |

Table 3. Typical NMR spectroscopic data for (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and related compounds [17] [18].

The stereochemistry of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine can be probed using nuclear Overhauser effect (NOE) experiments, which provide information about spatial proximity between protons [16]. For the trans-1,2-disubstituted cyclohexane structure, characteristic NOE correlations between the protons at the stereogenic centers and the axial protons of the cyclohexane ring can confirm the relative configuration [16].

X-ray Crystallographic Analysis of Diastereomeric Complexes

X-ray crystallography represents the gold standard for determining the absolute configuration and three-dimensional structure of chiral compounds like (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [19]. However, obtaining suitable single crystals of the free aminophosphine can be challenging due to its air sensitivity and potential for oxidation [15]. To overcome this limitation, the formation of diastereomeric metal complexes has emerged as a valuable strategy for structural elucidation [15].

The coordination of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine to transition metals such as palladium, platinum, or ruthenium results in stable complexes that are more amenable to crystallization and less prone to oxidation [15]. These metal complexes can serve as crystalline derivatives for X-ray analysis, providing definitive information about the stereochemistry and coordination geometry [15].

Palladium complexes have been particularly useful for the structural characterization of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and related aminophosphines [15]. The reaction of [PdCl₂(COD)] (where COD is cyclooctadiene) with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine typically yields a cis-coordinated complex where both the phosphorus and nitrogen atoms are bound to the palladium center [15]. X-ray crystallographic analysis of these complexes reveals the absolute configuration of the stereogenic centers in the aminophosphine ligand [15].

For mixtures of diastereomers, the formation of metal complexes can facilitate separation through selective crystallization [15]. For example, the reaction of a diastereomeric mixture of (1R,2R) and (1S,2S)-2-(diphenylphosphino)cyclohexanamine with [PdCl₂(COD)] has been shown to result in diastereomeric complexes that can be separated by crystallization from appropriate solvent systems [15]. The isolated diastereomerically pure complexes can then be subjected to X-ray analysis to determine their absolute configuration [15].

The crystal structures of these metal complexes provide valuable information about the coordination geometry and bonding parameters [15]. Typical Pd-P bond lengths in palladium complexes of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine fall in the range of 2.2-2.3 Å, while Pd-N bond lengths are usually around 2.0-2.1 Å [15]. The bite angle (P-Pd-N) in these chelate complexes is typically around 85-90°, reflecting the geometric constraints imposed by the cyclohexane backbone [15].

X-ray crystallography also reveals important conformational features of the cyclohexane ring in (1R,2R)-2-(Diphenylphosphino)cyclohexanamine [19]. The trans-1,2-disubstituted cyclohexane typically adopts a chair conformation with both the amino and phosphino substituents in equatorial positions, minimizing steric interactions [19]. This conformational preference contributes to the stability and well-defined spatial arrangement of the donor atoms, which is crucial for applications in asymmetric catalysis [19].

The absolute configuration of the stereogenic centers in (1R,2R)-2-(Diphenylphosphino)cyclohexanamine can be unambiguously assigned based on X-ray crystallographic data by applying the Cahn-Ingold-Prelog rules [15]. For the (1R,2R) isomer, both stereogenic centers have the R configuration, with the higher-priority groups (amino and phosphino) positioned on the same side of the cyclohexane ring [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight, elemental composition, and structural features of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine through characteristic fragmentation patterns [20]. Various ionization techniques, including electron impact (EI), chemical ionization (CI), and electrospray ionization (ESI), have been employed for the mass spectrometric analysis of aminophosphines and related compounds [20].

Electron impact mass spectrometry typically yields a molecular ion peak corresponding to the molecular weight of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine (m/z 283), which serves as confirmation of the molecular formula [20]. The fragmentation pattern under electron impact conditions provides structural insights through the observation of characteristic fragment ions [20].

Common fragmentation pathways for (1R,2R)-2-(Diphenylphosphino)cyclohexanamine include:

- Loss of one phenyl group from the diphenylphosphino moiety, resulting in a fragment ion at m/z 206 [20].

- Cleavage of the C-P bond, yielding fragments corresponding to the cyclohexylamine portion and the diphenylphosphino group [20].

- Loss of the amino group (-NH₂) to form a fragment at m/z 266 [20].

- Sequential loss of hydrogen atoms from the cyclohexane ring [20].

The presence of phosphorus in the molecule imparts distinctive isotopic patterns to the molecular ion and fragment ions containing phosphorus [20]. Phosphorus-31, with 100% natural abundance, results in characteristic isotopic distributions that can be used to confirm the presence of phosphorus in specific fragments [20].

Soft ionization techniques such as chemical ionization and electrospray ionization typically produce protonated molecular ions ([M+H]⁺) with minimal fragmentation, which is useful for confirming the molecular weight [21]. Tandem mass spectrometry (MS/MS) experiments can then be employed to induce controlled fragmentation of the selected ions, providing detailed structural information [21].

The fragmentation patterns of aminophosphines have been studied using various mass spectrometric techniques, including chemical ionization (CI-MS) and fast atom bombardment (FAB-MS) [20]. These studies have revealed that aminophosphines typically give prominent pseudomolecular ions ([M+H]⁺) under these conditions [20]. The fragmentation of these protonated molecules follows specific pathways that can be used for structural characterization and differentiation of isomers [20].

High-resolution mass spectrometry provides accurate mass measurements that can confirm the elemental composition of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and its fragments [20]. The comparison of experimental accurate masses with calculated values allows for the verification of proposed structures and fragmentation pathways [20].

Mass spectrometry coupled with chromatographic techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS) offers the additional advantage of separating and analyzing complex mixtures containing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine and related compounds [21]. These hyphenated techniques are particularly valuable for monitoring reaction progress, assessing purity, and identifying impurities or side products [21].

The mass spectrometric analysis of metal complexes containing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine can provide insights into coordination behavior and complex stability [20]. Electrospray ionization is particularly suitable for the analysis of these complexes, as it allows for the detection of intact metal-ligand species [20]. The observation of characteristic isotope patterns associated with the metal center (e.g., palladium or platinum) provides additional confirmation of complex formation [20].